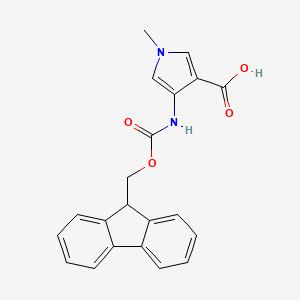

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid

説明

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected heterocyclic carboxylic acid featuring a pyrrole core substituted with a methyl group at position 1 and a carboxylic acid at position 3. The Fmoc group serves as a protective moiety for the amino group, enabling its use in peptide synthesis and solid-phase combinatorial chemistry .

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-23-10-17(20(24)25)19(11-23)22-21(26)27-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIODJFBUDBTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides with Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

化学反応の分析

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Piperidine in DMF at room temperature.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.39 g/mol

- Melting Point : Approximately 210 °C (decomposes)

- Density : 1.34 g/cm³

- Solubility : Soluble in organic solvents such as DMSO and DMF.

Peptide Synthesis

Fmoc-Py-OH is primarily utilized as a building block in the solid-phase peptide synthesis (SPPS) process. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids, allowing for the selective coupling of amino acids without interference from other functional groups. This method is essential for synthesizing complex peptides and proteins.

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific biological pathways. Notably, it has been identified as a bimodal tyrosine phosphatase inhibitor, which plays a crucial role in various signaling pathways associated with cancer and other diseases .

Synthesis of Pyrrole-Imidazole Polyamides

Fmoc-Py-OH is also employed in the synthesis of pyrrole-imidazole polyamides, which are known for their ability to bind to DNA and regulate gene expression. These compounds have potential applications in gene therapy and molecular biology research .

Case Study 1: Inhibition of Tyrosine Phosphatases

A study published in Organic Letters demonstrated the effectiveness of Fmoc-Py-OH as an inhibitor of specific tyrosine phosphatases involved in cancer cell signaling pathways. The results indicated that this compound could modulate cellular responses, making it a candidate for further drug development .

Case Study 2: Solid-Phase Peptide Synthesis

Research conducted by Koenig et al. highlighted the utility of Fmoc-Py-OH in automated solid-phase synthesis protocols. The study illustrated how this compound facilitated the efficient assembly of peptides with complex sequences, showcasing its importance in pharmaceutical research and development .

作用機序

The primary mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation .

類似化合物との比較

Structural and Functional Differences

- Core Heterocycle: Pyrrole derivatives (e.g., ST-2397) exhibit aromaticity and π-excessive character, favoring electrophilic substitution reactions. This contrasts with piperidine (ST-1647), an aliphatic amine with higher basicity and nucleophilicity . Benzene-based analogs (e.g., 5-(Fmoc-amino)-2-methylbenzoic acid) lack heteroatoms, reducing polarity compared to pyrrole or piperidine derivatives .

Substituent Position :

- Solubility and Stability: Piperidine derivatives (ST-1647) often form hydrochloride salts, enhancing water solubility but requiring neutral pH for stability. Pyrrole derivatives are typically less soluble in aqueous media due to aromaticity . Cyclobutane analogs (e.g., 1-(Fmoc-amino)-3,3-difluorocyclobutane-1-carboxylic acid) exhibit unique steric and electronic profiles due to fluorination, improving metabolic stability .

生物活性

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound widely utilized in peptide synthesis and biological research. Its structure includes a fluorenyl group that serves as a protective moiety in the synthesis of peptides and other bioactive molecules. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.38 g/mol

- CAS Number : 195387-29-2

The primary role of this compound is as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during peptide bond formation, allowing for selective deprotection under mild basic conditions, typically using piperidine. This mechanism facilitates the stepwise assembly of peptides with high precision, which is crucial for synthesizing biologically active compounds.

Peptide Synthesis

Fmoc derivatives are essential in the synthesis of peptides that exhibit various biological activities. The ability to create complex peptide structures has significant implications in drug development, particularly for therapeutic agents targeting specific diseases.

Case Studies and Research Findings

-

Role in Protein Interactions :

Fmoc-protected amino acids have been utilized to study protein-protein interactions. For instance, research indicates that modifying proteins with Fmoc derivatives enhances their binding affinity to specific receptors, which can be pivotal in drug design . -

Antibody-Drug Conjugates (ADCs) :

The compound has been explored in the context of ADCs, where it plays a role in linking antibodies to cytotoxic drugs. This application leverages its ability to form stable conjugates that can selectively target cancer cells while minimizing systemic toxicity . -

Biomarkers for Disease :

Studies have shown that derivatives of pyrrole compounds, including those synthesized using Fmoc chemistry, can serve as biomarkers for age-related macular degeneration (AMD). These compounds facilitate angiogenesis and may influence immune responses relevant to AMD pathology .

Table: Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amino acids in SPPS. |

| Drug Development | Facilitates the creation of peptide-based therapeutics targeting diseases. |

| Protein Interaction Studies | Enhances understanding of protein interactions and enzyme-substrate dynamics. |

| Biomarker Identification | Serves as a tool for identifying biomarkers related to various diseases. |

Q & A

Q. What are the standard protocols for synthesizing 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection strategies. For analogous Fmoc-protected pyrrole derivatives, methods include:

- Coupling reactions : Use of reagents like HATU or DCC for amide bond formation between the Fmoc-amino acid and pyrrole backbone .

- Purification : Silica gel chromatography is commonly employed, with yields ranging from 69% to 95% depending on reaction optimization .

- Deprotection : The Fmoc group is removed using piperidine or DBU in DMF, critical for subsequent functionalization .

Q. How is the compound characterized for structural validation?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and Fmoc-group integrity. For example, Fmoc protons typically appear as distinct singlets at δ 7.3–7.8 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight, with fragmentation patterns confirming the pyrrole and Fmoc moieties .

- HPLC : Purity is assessed via reverse-phase chromatography, with >95% purity required for biological assays .

Q. What safety precautions are recommended for handling this compound?

Despite limited toxicity data for the specific compound:

- Personal protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Stability : Avoid strong acids/bases and oxidizing agents, as decomposition may release toxic fumes (e.g., CO, NO) .

- Storage : Keep under inert gas (N or Ar) at –20°C to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different batches?

Batch variability often stems from:

- Moisture sensitivity : Fmoc intermediates are hygroscopic; use anhydrous solvents and molecular sieves .

- Coupling efficiency : Monitor reaction progress via TLC or HPLC. Optimize using microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30 minutes vs. 16 hours) .

- Purification challenges : Switch to gradient elution in chromatography or employ recrystallization for polar byproducts .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- X-ray crystallography : Co-crystallization with enzymes (e.g., kinases) reveals binding modes. SHELX software is widely used for structure refinement, though resolution >1.2 Å is ideal for accurate electron density mapping .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K, k/k) with immobilized targets.

- Molecular docking : Computational models predict interactions, guided by NMR-derived conformational data .

Q. How does the methylpyrrole moiety influence the compound’s stability under physiological conditions?

- Steric effects : The 1-methyl group on pyrrole reduces ring flexibility, enhancing resistance to enzymatic degradation compared to unmethylated analogs .

- pH sensitivity : The carboxylic acid at position 3 may protonate at physiological pH (7.4), affecting solubility. Buffer optimization (e.g., PBS vs. Tris-HCl) is critical for in vitro assays .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains stability for >6 months .

- Inert packaging : Store in amber vials under vacuum-sealed argon to prevent oxidation .

- Quality control : Regular HPLC checks every 3 months detect degradation products like fluorenylmethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。